Home > Products > Building Blocks P10875 > 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole - 1081658-09-4

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Catalog Number: EVT-1678919
CAS Number: 1081658-09-4
Molecular Formula: C13H15FN4O
Molecular Weight: 262.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

  • Compound Description: This compound was synthesized via a condensation reaction between a carbamimide and 3-fluorobenzoic acid. It was characterized through spectroscopic methods (LCMS, NMR, IR) and single-crystal XRD. It demonstrated moderate anthelmintic activity but poor antibacterial activity. []
  • Relevance: This compound shares a core structure with 1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine, with both containing a 1,2,4-oxadiazole ring linked to a piperazine ring. The primary difference lies in the fluorine atom's position on the phenyl ring (meta position in this compound, para position in the main compound) and the presence of a tert-butyl carboxylate substituent on the piperazine nitrogen in this compound. []

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

  • Compound Description: The crystal structure of this compound, determined through X-ray diffraction, revealed a chair conformation for the piperazine ring and a 6.45° dihedral angle between the oxadiazole and benzene rings. []
  • Relevance: Similar to the previous compound, this structure also shares the 1,2,4-oxadiazole-piperazine core with 1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine. It differs by having a trifluoromethoxy substituent at the meta position of the phenyl ring and a tert-butyl carboxylate group on the piperazine nitrogen. []

1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

  • Compound Description: Synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, this compound exhibits a weak intramolecular C—H⋯N interaction. []
  • Relevance: This compound shares a structural resemblance with 1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine through the presence of a 1,2,4-oxadiazole ring connected to a piperazine ring via a methylene linker. The differences lie in the substituents on the phenyl ring (nitro group at para position in this compound versus fluorine at para position in the main compound) and the presence of a (2,6-dimethylphenyl)aminocarbonylmethyl substituent on the piperazine nitrogen in this compound. []

1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

  • Compound Description: This compound's crystal structure showcases both intramolecular N—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions. []

1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine

  • Compound Description: The synthesis of this compound involved the reaction between 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole. Its crystal structure reveals both intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. []

ADX47273 [S-(4-Fluorophenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

  • Compound Description: This molecule is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). ADX47273 demonstrated preclinical antipsychotic-like and procognitive activities. []
  • Relevance: This compound shares the 4-fluorophenyl-1,2,4-oxadiazole motif with 1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine. Instead of a piperazine ring, ADX47273 contains a piperidine ring directly connected to the oxadiazole. This piperidine ring is further substituted with a (4-fluorophenyl)methanone group. []
Overview

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmacological agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The incorporation of piperazine moieties enhances the biological activity and selectivity of the compound against specific targets.

Source and Classification

The compound is classified as an oxadiazole derivative, which is a type of heterocyclic compound that has been extensively studied for its diverse biological activities. Oxadiazoles are known for their roles in drug discovery, particularly due to their ability to interact with various biological targets. The specific structure of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole allows it to be categorized under compounds that exhibit potential neuroprotective effects and enzyme inhibition properties, making it a candidate for further pharmacological evaluation.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves several steps:

  1. Formation of the Oxadiazole Ring: The initial step often includes the reaction of amidoxime derivatives with carboxylic acids or their derivatives under acidic conditions to form the oxadiazole ring. This can be achieved through various synthetic routes including:
    • 1,3-Dipolar Cycloaddition: This method involves the reaction of nitrile oxides with nitriles to yield oxadiazole derivatives.
    • Amidoxime Heterocyclization: In this approach, hydroxylamine reacts with nitriles to form amidoximes, which are then cyclized to produce oxadiazoles .
  2. Piperazine Substitution: Following the formation of the oxadiazole core, piperazine is introduced through nucleophilic substitution reactions. The piperazine derivative can be activated using coupling reagents such as EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-Hydroxybenzotriazole) to facilitate the reaction at room temperature .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole can be described as follows:

  • Molecular Formula: C13_{13}H15_{15}F N4_{4}O
  • Molecular Weight: Approximately 250.28 g/mol
  • Key Features:
    • A fluorophenyl group at position 5.
    • A piperazinylmethyl group at position 3.
    • A five-membered oxadiazole ring contributing to its reactivity and biological properties.

The structural integrity and electronic characteristics can be confirmed through computational modeling and spectroscopic methods.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole can be explored through various reactions:

  1. Enzyme Inhibition Studies: The compound has been evaluated for its inhibitory effects on human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and human beta-secretase (hBACE-1). These studies indicate that it may act as a mixed-type inhibitor against hAChE, showcasing its potential in treating Alzheimer's disease .
  2. Antioxidant Activity: The compound's ability to scavenge free radicals has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, indicating significant antioxidant properties that may contribute to its neuroprotective effects .
Mechanism of Action

Process and Data

The mechanism of action for 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole primarily involves:

  • Inhibition of Acetylcholinesterase: By binding to the active site of hAChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling which is crucial in memory and learning processes.
  • Radical Scavenging: The presence of functional groups allows the compound to donate electrons to free radicals, thus neutralizing them and preventing oxidative stress within neuronal cells.

These mechanisms collectively contribute to its therapeutic potential in neurodegenerative conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole include:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for oxadiazoles.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

These properties are critical for determining formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole has promising applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting neurodegenerative diseases like Alzheimer's disease due to its cholinesterase inhibitory activity.
  • Antioxidant Research: Its radical scavenging ability positions it as a candidate for further studies in oxidative stress-related conditions.
Introduction to 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry

Significance of 1,2,4-Oxadiazole Heterocycles in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile bioactivity profile. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom arranged asymmetrically (1,2,4-positioning), conferring moderate aromatic character and metabolic stability compared to other heterocyclic systems. Unlike its isomer 1,3,4-oxadiazole, the 1,2,4-oxadiazole ring exhibits reduced aromaticity, behaving more like a conjugated diene system. This was experimentally confirmed through UV spectroscopy studies showing minimal bathochromic shifts in 3,5-diphenyl-1,2,4-oxadiazole derivatives compared to their 1,3,4-oxadiazole counterparts [5]. This electronic configuration enables optimal interactions with biological targets while resisting enzymatic degradation.

Table 1: Physicochemical Properties of Oxadiazole Isomers

IsomerAromaticityλmax (3-Monosubstituted)λmax (3,5-Disubstituted)Metabolic Stability
1,2,4-OxadiazoleLow (conjugated diene-like)238 nm245 nmHigh
1,3,4-OxadiazoleHigh245 nm276 nmModerate

The scaffold’s significance is evidenced by its presence in FDA-approved drugs like ataluren (treatment for Duchenne muscular dystrophy) and pleconaril (antiviral agent) [2]. Medicinal chemists exploit 1,2,4-oxadiazoles as:

  • Bioisosteres for esters/carboxyl groups: Providing enhanced hydrolytic stability while mimicking spatial and electronic properties [1] [9]
  • Conformational restrictors: Limiting rotational freedom to optimize target binding [7]
  • Hydrogen-bond acceptors: The ring nitrogen and oxygen atoms form critical hydrogen bonds with biological targets like MAO-B and cholinesterases [4] [7]
  • Modulators of lipophilicity: Balancing membrane permeability and aqueous solubility (LogP range: 1.5-3.5) [3]

The scaffold demonstrates diverse pharmacological activities, including anticancer [8], anti-inflammatory [1], neuroprotective [7] [9], and antimicrobial effects [10], making it a versatile template for multifunctional drug design.

Historical Evolution of 1,2,4-Oxadiazole Derivatives as Bioisosteric Replacements

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab]diazole" [5]. However, its potential in medicinal chemistry remained unexplored until the mid-20th century when oxolamine (a cough suppressant containing 1,2,4-oxadiazole) became the first clinically approved drug featuring this scaffold in the 1960s [2]. This marked the beginning of systematic investigations into the pharmacological applications of 1,2,4-oxadiazoles.

A significant historical milestone emerged with the concept of bioisosteric replacement. Medicinal chemists recognized that 1,2,4-oxadiazoles could effectively replace ester and amide functionalities while avoiding metabolic liabilities:

  • Hydrolytic Stability: Unlike esters, 1,2,4-oxadiazoles resist hydrolysis under physiological conditions (t₁/₂ > 24h at pH 7.4 and 2.0) [9]
  • Geometry Conservation: The bond angles and distances between C3 and C5 atoms (approximately 4.5 Å) effectively mimic carbonyl-containing functionalities [1]
  • Electrostatic Similarity: The dipole moment (3.5–4.0 D) closely resembles that of ester groups [9]

Table 2: Bioisosteric Replacement Outcomes in Lead Optimization

Original Group1,2,4-Oxadiazole ReplacementAdvantages DocumentedReference
Ester (COO)1,2,4-Oxadiazole10-fold increased metabolic stability; maintained target affinity [1]
Amide (CONH)1,2,4-OxadiazoleReduced hERG inhibition; improved solubility [3]
1,3,4-Oxadiazole1,2,4-OxadiazoleEnhanced CB2 receptor binding (Ki = 25 nM vs 318 nM) [3]

A critical case study involved cannabinoid receptor ligands where replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduced CB2 affinity by 10–50-fold despite predicted advantages in polarity [3]. This underscores that bioisosteric outcomes are target-specific and require empirical validation. Recent work on MAO-B inhibitors demonstrated that 1,2,4-oxadiazole-containing indazole derivatives achieved nanomolar potency (IC₅₀ = 52 nM) through optimal cavity filling and hydrogen bonding within the enzymatic cleft [7] [9].

Role of Fluorophenyl and Piperazine Motifs in Pharmacophore Design

The strategic incorporation of fluorophenyl and piperazine motifs synergistically enhances the pharmacological profile of 1,2,4-oxadiazole derivatives. Each moiety contributes distinct and complementary properties to the pharmacophore:

Fluorophenyl Group (Specifically 4-Fluorophenyl):

  • Electron-Withdrawing Effects: Fluorine substitution lowers the π-electron density of the phenyl ring, enhancing stability towards oxidative metabolism while facilitating π-π stacking interactions with aromatic residues in target proteins (e.g., Phe 343 in AChE) [4] [6]
  • Dipole Formation: The C–F bond creates a strong dipole moment (1.41 D), improving binding specificity through electrostatic complementarity [7]
  • Lipophilicity Modulation: Fluorine increases LogP by ~0.14 while maintaining tolerable solubility, optimizing membrane permeability [10]
  • Biological Activity Enhancement: In MAO-B inhibitors, 4-fluorophenyl-substituted oxadiazoles showed 3-fold greater potency than unsubstituted phenyl analogues due to favorable hydrophobic interactions [9]

Piperazine Motif:

  • Solubility-Enhancing Properties: The basic nitrogen (pKa ~9.5) improves aqueous solubility at physiological pH through salt formation, countering the lipophilicity of aryl-oxadiazole cores [6] [10]
  • Vector Flexibility: The methylene spacer (–CH₂–) between oxadiazole and piperazine allows conformational adaptability for optimal target engagement. Docking studies confirm the piperazine nitrogen forms salt bridges with Asp 73 in MAO-B and Glu 202 in AChE [4] [7]
  • Structural Diversification Point: The secondary amines serve as handles for introducing diverse substituents (e.g., acyl, sulfonyl, alkyl groups) to fine-tune potency, selectivity, and pharmacokinetics [6] [9]

Table 3: Pharmacophoric Contributions in 5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

MotifRole in PharmacophoreTarget InteractionsBiological Impact
1,2,4-OxadiazoleCore scaffoldH-bond acceptance via N4/O; hydrophobic contactsMetabolic stability; structural rigidity
4-FluorophenylAryl anchor at C5π-π stacking (Phe residues); hydrophobic enclosureEnhanced affinity; reduced oxidative metabolism
PiperazineBasic nitrogen centerSalt bridge formation (Asp/Glu residues); H-bond donationSolubility; membrane penetration; selectivity modulation
Methylene linker (–CH₂–)Spacer unitConformational flexibilityOptimal positioning of piperazine in binding cleft

In Alzheimer’s disease therapeutics, this hybrid structure enables dual AChE/MAO-B inhibition by simultaneously engaging the catalytic anionic site (CAS) via the fluorophenyl-oxadiazole core and the peripheral anionic site (PAS) through the flexible piperazine tail [4] [6]. Molecular dynamics simulations confirm that 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole adopts a folded conformation in AChE’s active gorge, with the fluorophenyl group buried in the CAS and the protonated piperazine forming π-cation interactions with Trp 86 [4]. This exemplifies rational pharmacophore design leveraging synergistic motifs to optimize polypharmacology.

Properties

CAS Number

1081658-09-4

Product Name

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

IUPAC Name

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

InChI

InChI=1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(17-19-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2

InChI Key

IFNORVNMDHIXDR-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NOC(=N2)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1)CC2=NOC(=N2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.